Sodium cyclopentanesulfinate

Catalog No.
S12779856
CAS No.
M.F
C5H9NaO2S
M. Wt
156.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium cyclopentanesulfinate

Product Name

Sodium cyclopentanesulfinate

IUPAC Name

sodium;cyclopentanesulfinate

Molecular Formula

C5H9NaO2S

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C5H10O2S.Na/c6-8(7)5-3-1-2-4-5;/h5H,1-4H2,(H,6,7);/q;+1/p-1

InChI Key

MOXPHKHTCISRJB-UHFFFAOYSA-M

Canonical SMILES

C1CCC(C1)S(=O)[O-].[Na+]

Sodium cyclopentanesulfinate is an organosulfur compound characterized by the presence of a cyclopentane ring and a sulfinyl functional group. Its chemical formula is C5H11NaO2SC_5H_{11}NaO_2S. The compound is typically encountered as a white crystalline solid, soluble in water, and is often used in organic synthesis due to its unique reactivity profile.

, primarily due to its sulfinyl group. Some notable reactions include:

  • Nucleophilic Substitution: The sulfinyl group can act as a leaving group, allowing for nucleophilic substitution reactions with alkyl halides.
  • Electrophilic Aromatic Substitution: In the presence of electrophiles, sodium cyclopentanesulfinate can undergo electrophilic aromatic substitutions, where the aromatic ring attacks the electrophile, leading to the formation of sulfonic acids .
  • Oxidation Reactions: The sulfur atom in the sulfinyl group can be oxidized to form sulfonic acids or reduced to form sulfides, depending on the reaction conditions .

Sodium cyclopentanesulfinate can be synthesized through several methods:

  • Sulfonation of Cyclopentene: Cyclopentene can be treated with sulfur trioxide to introduce the sulfonyl group, followed by neutralization with sodium hydroxide to form sodium cyclopentanesulfinate.
  • Oxidation of Cyclopentanethiol: Cyclopentanethiol can be oxidized using hydrogen peroxide or other oxidizing agents to yield sodium cyclopentanesulfinate.
  • Direct Sulfination: A direct reaction between cyclopentane and sulfur dioxide in the presence of a catalyst can also produce the desired sulfinyl compound.

Sodium cyclopentanesulfinate finds applications in various fields:

  • Organic Synthesis: It serves as a reagent for introducing sulfinyl groups into organic molecules.
  • Pharmaceutical Industry: Its derivatives are explored for potential therapeutic applications due to their biological activities.
  • Agricultural Chemistry: Compounds similar to sodium cyclopentanesulfinate are investigated for use as pesticides or fungicides.

Interaction studies involving sodium cyclopentanesulfinate primarily focus on its reactivity with other organic compounds. Research has shown that it can interact with nucleophiles and electrophiles effectively, making it a versatile reagent in synthetic chemistry. Additionally, studies on its antioxidant properties suggest interactions with reactive oxygen species, potentially mitigating oxidative damage in biological systems.

Sodium cyclopentanesulfinate shares structural similarities with several other organosulfur compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
Sodium sulfinateLinearSimple structure; widely used as a sulfonate source.
CyclohexanesulfinateCyclicLarger ring size; different steric properties.
Sodium benzenesulfinateAromaticContains an aromatic ring; more stable under certain conditions.
Sodium thiophenesulfinateAromaticContains a thiophene ring; different electronic properties.

Sodium cyclopentanesulfinate is unique due to its cyclic structure and specific reactivity patterns that differentiate it from both linear and aromatic sulfinates.

Sodium cyclopentanesulfinate exhibits characteristic physicochemical properties typical of organosulfur sodium salts. The compound presents as a white crystalline solid with a molecular formula of C₅H₉NaO₂S and a molecular weight of 156.18 g/mol [1]. The Chemical Abstracts Service registry number for this compound is 120005-45-0 [1].

Solubility Characteristics

The solubility profile of sodium cyclopentanesulfinate is significantly influenced by its ionic nature. The hydrophilic sulfinate group enhances aqueous solubility, while the hydrophobic cyclopentane ring limits dissolution in polar aprotic solvents [2]. Based on structural analogs and the behavior of similar sulfinate salts, the water solubility is estimated to be in the range of 15-20 g/100 mL at 25°C. This moderate solubility reflects the balance between the polar sulfinate moiety and the nonpolar cycloalkyl substituent.

The compound demonstrates limited solubility in organic solvents such as ethanol (8-12 g/100 mL) and acetone (<5 g/100 mL) [2]. This solubility pattern is consistent with the general behavior of alkali metal sulfinates, where the ionic character dominates the dissolution characteristics in polar media.

PropertyValueReference/Notes
Molecular FormulaC₅H₉NaO₂SFrom molecular structure
Molecular Weight (g/mol)156.18Calculated from formula
CAS Number120005-45-0Chemical registry
AppearanceWhite crystalline solidTypical for sodium sulfinates
Water Solubility (g/100 mL, 25°C)15-20 (estimated)Based on sulfinate analogs
Melting Point (°C)Not determinedData not available
Thermal Decomposition Temperature (°C)~250 (estimated)Based on similar sulfinates
StabilityStable at room temperatureTypical for sulfinate salts

Thermal Stability Properties

The thermal stability of sodium cyclopentanesulfinate is characteristic of organosulfur compounds containing sulfinate functional groups. Research on related sulfinate compounds indicates that these materials exhibit good thermal stability under ambient conditions but undergo decomposition at elevated temperatures [3] [4]. The decomposition temperature is estimated to be approximately 250°C, based on the behavior of structurally similar sulfinates.

The thermal stability is enhanced compared to the parent sulfinic acid due to the ionic nature of the sodium salt, which provides greater lattice energy and reduced volatility. This stability profile makes the compound suitable for synthetic applications requiring moderate heating conditions.

Thermal Decomposition Pathways and Byproduct Analysis

The thermal decomposition of sodium cyclopentanesulfinate follows a multi-stage process characteristic of organosulfur compounds. Understanding these pathways is crucial for predicting the compound's behavior under various thermal conditions and for identifying potential decomposition products.

Primary Decomposition Mechanisms

The thermal degradation of sodium cyclopentanesulfinate proceeds through several distinct temperature-dependent stages. Initial decomposition typically begins around 150-200°C with the loss of any coordinated or adsorbed water molecules. This dehydration step is followed by more significant structural changes at higher temperatures.

At temperatures between 200-300°C, the primary decomposition involves cleavage of the carbon-sulfur bond, leading to the formation of sulfur dioxide and cyclopentene derivatives [4]. This process is analogous to the thermal behavior observed in other aliphatic sulfinates, where the sulfinate group undergoes elimination reactions under thermal stress.

Temperature Range (°C)Primary ProcessExpected ProductsMechanism
150-200DehydrationH₂O vaporLoss of coordinated water
200-300Sulfinate decompositionSO₂, cyclopentene derivativesS-C bond cleavage
300-400Cyclopentane ring openingLinear hydrocarbon fragments, CO₂Ring strain relief
>400Complete carbonizationCarbon residue, CO₂, SO₂Complete oxidation

Secondary Decomposition Products

At higher temperatures (300-400°C), the cyclopentane ring structure becomes susceptible to thermal ring-opening reactions. The five-membered ring, while relatively stable compared to smaller rings, can undergo cleavage under severe thermal conditions, producing linear hydrocarbon fragments and carbon dioxide. This ring-opening process is driven by the relief of ring strain and the formation of more thermodynamically stable products.

Complete carbonization occurs at temperatures exceeding 400°C, where organic components are extensively degraded to form carbon residue, carbon dioxide, and residual sulfur dioxide. This final stage represents the complete breakdown of the organic framework, leaving primarily inorganic residues.

Mechanistic Considerations

The thermal decomposition mechanism involves initial weakening of the carbon-sulfur bond due to the electron-withdrawing nature of the sulfinate group. The elimination of sulfur dioxide represents a thermodynamically favorable process, as it removes the most oxidized sulfur species from the molecule. Subsequent reactions involve the cyclopentyl fragment, which can undergo various rearrangements and fragmentations depending on the specific thermal conditions.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, X-ray Diffraction)

Spectroscopic characterization of sodium cyclopentanesulfinate provides essential structural information and serves as a primary method for compound identification and purity assessment. While comprehensive experimental spectroscopic data for this specific compound are limited, predictions can be made based on the spectroscopic behavior of related cyclopentane derivatives and sulfinate compounds.

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy of sodium cyclopentanesulfinate would be expected to show characteristic signals for the cyclopentyl group. The methylene protons of the cyclopentane ring typically appear as complex multiplets in the range of 1.7-2.8 ppm [5]. The proton directly attached to the carbon bearing the sulfinate group would be expected to appear at a slightly more downfield position due to the deshielding effect of the electron-withdrawing sulfinate substituent.

Carbon-13 nuclear magnetic resonance spectroscopy would reveal signals characteristic of the cyclopentyl carbons, with typical chemical shifts in the range of 25-55 ppm for the ring carbons [5]. The carbon directly bonded to the sulfinate group would appear at a more downfield position, reflecting the influence of the sulfur-containing substituent.

TechniqueAssignmentValue/RangeNotes
¹H NMR (δ, ppm)Cyclopentyl CH₂ (multiplet)1.7-2.8Based on cyclopentane analogs
¹³C NMR (δ, ppm)Cyclopentyl CH carbon25-55Typical for cycloalkyl carbons
IR (cm⁻¹)S=O stretch (asymmetric)1200-1250Characteristic of sulfinates
IR (cm⁻¹)S=O stretch (symmetric)1000-1100Characteristic of sulfinates
IR (cm⁻¹)C-H stretch2850-2950Cycloalkyl C-H stretching
IR (cm⁻¹)C-S stretch650-750C-S bond vibration

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in sodium cyclopentanesulfinate. The sulfinate group exhibits characteristic absorption bands, with the asymmetric sulfur-oxygen stretch typically appearing in the range of 1200-1250 cm⁻¹ and the symmetric stretch occurring at 1000-1100 cm⁻¹. These values are consistent with the spectroscopic behavior of other organosulfinate compounds.

The cyclopentyl moiety contributes additional characteristic absorptions, including carbon-hydrogen stretching vibrations in the region of 2850-2950 cm⁻¹ [6]. The carbon-sulfur bond vibration typically appears as a medium-intensity band in the range of 650-750 cm⁻¹.

X-ray Diffraction Analysis

X-ray diffraction analysis of sodium cyclopentanesulfinate would provide detailed information about the crystal structure and packing arrangements. While specific crystallographic data for this compound are not available in the current literature, related sulfinate compounds typically crystallize in common space groups with characteristic unit cell parameters [7].

The sodium cation in the crystal structure would be expected to coordinate with multiple sulfinate oxygen atoms, forming an extended three-dimensional network. This coordination pattern is typical of alkali metal sulfinates and contributes to the overall stability and physical properties of the crystalline material.

Powder diffraction patterns would show characteristic peaks corresponding to the specific crystal structure, providing a fingerprint for compound identification and purity assessment. The diffraction data would also reveal information about crystallite size and potential structural disorder within the crystal lattice.

Acid-Base Equilibria and Salt Formation Behavior

The acid-base properties of sodium cyclopentanesulfinate are fundamentally governed by the equilibrium between the parent sulfinic acid and its conjugate base. Understanding these equilibria is essential for predicting the compound's behavior in various chemical environments and for optimizing reaction conditions in synthetic applications.

Fundamental Acid-Base Relationships

Sodium cyclopentanesulfinate exists as the sodium salt of cyclopentanesulfinic acid. The parent acid, cyclopentanesulfinic acid (C₅H₉SO₂H), is expected to have a pKₐ value in the range of 1.5-2.0, based on the known acidity of structurally related sulfinic acids [8] [9]. This acidity is significantly higher than that of corresponding carboxylic acids, reflecting the greater electron-withdrawing effect of the sulfinyl group compared to the carbonyl group.

The sulfinic acid group is characterized by its pyramidal sulfur center, which contributes to the overall acidity through resonance stabilization of the conjugate base. The sulfinate anion (RSO₂⁻) formed upon deprotonation is stabilized by delocalization of negative charge between the sulfur and oxygen atoms.

ParameterValue/DescriptionComparison/Notes
Parent Acid (Cyclopentanesulfinic acid) pKₐ~1.5-2.0 (estimated)Similar to aromatic sulfinic acids
Conjugate Base StrengthWeak base (sulfinate anion)Weaker than carboxylates
Salt Formation pH Range6.5-8.5Typical for metal sulfinates
Hydrolysis BehaviorSlight hydrolysis in waterLess than carboxylate salts
Buffer CapacityLimited buffering capacityDue to weak conjugate base

Salt Formation Mechanisms

The formation of sodium cyclopentanesulfinate from the parent sulfinic acid involves a straightforward acid-base neutralization reaction. The process typically occurs in aqueous solution according to the following equilibrium:

C₅H₉SO₂H + NaOH ⇌ C₅H₉SO₂Na + H₂O

This reaction proceeds essentially to completion due to the strong basicity of sodium hydroxide relative to the sulfinic acid. The resulting sodium salt exhibits enhanced stability compared to the parent acid, which tends to undergo disproportionation reactions in solution [8].

Hydrolysis and Solution Behavior

In aqueous solution, sodium cyclopentanesulfinate undergoes limited hydrolysis, producing a slightly basic solution. The hydrolysis reaction can be represented as:

C₅H₉SO₂Na + H₂O ⇌ C₅H₉SO₂H + NaOH

The extent of hydrolysis is relatively small due to the weak basicity of the sulfinate anion, resulting in solutions with pH values typically in the range of 6.5-8.5. This behavior contrasts with more strongly basic anions such as acetate, which produce more alkaline solutions.

Buffer Capacity and Practical Considerations

The buffer capacity of sodium cyclopentanesulfinate solutions is limited due to the relatively low pKₐ of the parent acid and the weak basicity of the conjugate base. This characteristic makes the compound less effective as a buffering agent compared to systems with pKₐ values closer to physiological pH.

The salt formation behavior is influenced by the steric properties of the cyclopentyl group, which can affect the accessibility of the sulfinate center for coordination with metal cations. This steric hindrance may influence the formation of coordination complexes with other metal ions and affect the overall reactivity of the compound in various chemical transformations.

Hydrogen Bond Acceptor Count

3

Exact Mass

156.02209498 g/mol

Monoisotopic Mass

156.02209498 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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